molecular formula C17H16ClN5O2 B4519840 2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide

2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4519840
M. Wt: 357.8 g/mol
InChI Key: ACRNZVIGZLQFNR-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide (Molecular Formula: C₁₉H₁₇ClN₆O₂; Molecular Weight: 396.83 g/mol) features a benzamide backbone with three key substituents:

  • A chloro group at the 2-position of the benzamide ring.
  • A 2-(2-methoxyphenyl)ethyl chain on the amide nitrogen, providing steric bulk and electronic modulation via the ortho-methoxy group.

Properties

IUPAC Name

2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-25-16-5-3-2-4-12(16)8-9-19-17(24)14-10-13(6-7-15(14)18)23-11-20-21-22-23/h2-7,10-11H,8-9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRNZVIGZLQFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile compound with sodium azide under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where 2-methoxybenzoyl chloride reacts with an appropriate aromatic compound in the presence of a Lewis acid catalyst.

    Formation of the Benzamide Moiety: The final step involves the coupling of the tetrazole ring with the methoxyphenyl group and the chloro-substituted benzamide moiety through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues of the Target Compound

The following table summarizes structurally related benzamide derivatives and their key features:

Compound Name Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound 2-chloro, 5-tetrazole, N-(2-(2-methoxyphenyl)ethyl) 396.83 Ortho-methoxy group enhances steric hindrance; tetrazole enables hydrogen bonding.
2-Chloro-N-(2-methoxybenzyl)-5-(1H-tetrazol-1-yl)benzamide 2-chloro, 5-tetrazole, N-(2-methoxybenzyl) 356.78 Benzyl group reduces flexibility compared to ethyl chain; para-methoxy may alter electronic effects.
2-Chloro-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide 2-chloro, 5-tetrazole, N-(2-(5-methoxyindolyl)ethyl) 396.83 Indole moiety introduces π-π stacking potential; methoxy position (5 vs. 2) affects solubility.
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 2,4-difluoro, N-(5-chlorothiazolyl) 288.68 Thiazole enhances metabolic resistance; fluorine atoms increase lipophilicity.
Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl)acetate Benzoxazole-tetrazole hybrid, ethyl ester Variable Benzoxazole core broadens antimicrobial activity; ester group improves bioavailability.

Key Comparative Insights

Tetrazole Functionality
  • The 1H-tetrazol-1-yl group is a common feature in antimicrobial and antimycobacterial agents . Its acidity (predicted pKa ~11.24) facilitates hydrogen bonding with biological targets, as seen in PFOR enzyme inhibition in antiparasitic compounds .
  • In the target compound, the tetrazole's position at C5 may optimize steric compatibility with enzyme active sites compared to analogues with tetrazole at other positions.
Substituent Effects on Pharmacokinetics
  • N-(2-(2-Methoxyphenyl)ethyl) vs.
  • Methoxy Positioning : The ortho-methoxy group in the target compound may induce steric hindrance, reducing metabolic degradation compared to para-methoxy analogues .

Biological Activity

2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound belonging to the benzamide class, notable for its structural features that include a tetrazole ring and a chloro substituent. This compound has attracted attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C16H18ClN5O2
Molecular Weight 343.80 g/mol
CAS Number [Pending Registration]

The synthesis of this compound typically involves several steps, including the formation of the tetrazole ring through reactions with sodium azide and appropriate nitriles, followed by nucleophilic substitution to introduce the methoxybenzyl group. The benzamide core is formed by reacting intermediates with chloro-substituted benzoyl chlorides.

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes by binding to their active sites.
  • Receptor Modulation : It could interact with cellular receptors, influencing various signal transduction pathways.
  • Gene Expression Regulation : The compound might affect gene expression by interacting with transcription factors or other regulatory proteins.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, which may provide insights into its potential applications:

  • Antitumor Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, indicating a potential for use in cancer therapy.
  • Anticonvulsant Properties : Some derivatives have demonstrated efficacy in reducing seizure activity in animal models, suggesting potential applications in treating epilepsy.

Case Studies

  • Antitumor Efficacy : A study involving benzamide derivatives revealed that compounds containing a tetrazole ring exhibited IC50 values in the low micromolar range against colon carcinoma cell lines, indicating strong anticancer activity (IC50 = 1.61 ± 1.92 µg/mL) .
  • Mechanistic Studies : In vitro assays have shown that similar compounds can induce apoptosis in cancer cells through modulation of Bcl-2 family proteins, highlighting their potential as therapeutic agents .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
2-chloro-N-(2-methoxybenzyl)-5-(1H-tetrazol-1-yl)benzamideLacks the ethyl groupModerate cytotoxicity
N-(2-methoxybenzyl)-5-(1H-tetrazol-1-yl)benzamideLacks chloro substituentLower enzyme inhibition
4-chloro-N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamideDifferent positioning of functional groupsEnhanced receptor interaction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide
Reactant of Route 2
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2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide

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